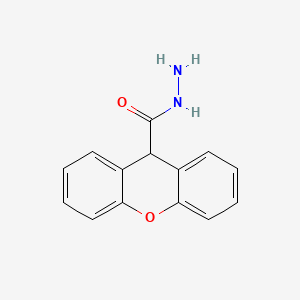

9H-xanthene-9-carbohydrazide

描述

Significance of the Xanthene Scaffold in Contemporary Organic and Medicinal Chemistry

The xanthene framework, a heterocyclic system composed of a central, oxygen-containing pyran ring fused to two benzene (B151609) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in compounds that exhibit a wide array of biological activities. researchgate.net Xanthene derivatives have been shown to possess properties including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral effects. nih.govresearchgate.net The versatility of the xanthene core allows it to serve as a template for developing novel therapeutic agents. ekb.eg

The structure of the xanthene nucleus is a dibenzo[b,e]pyran core, and its derivatives are found in some natural products, though the majority are products of synthetic chemistry. mdpi.com The first synthesis of a xanthene nucleus was reported in 1925. mdpi.com A key feature influencing the properties of these compounds is the substitution at the 9-position of the xanthene ring, which significantly impacts their physical, chemical, and biological characteristics. ijarsct.co.inresearchgate.net This strategic position allows for the introduction of diverse functional groups, enabling chemists to modulate the compound's activity. researchgate.net

Beyond its pharmaceutical applications, the xanthene scaffold is integral to other fields, such as the development of fluorescent dyes for laser technology, pH sensors, and chemical probes for visualizing biomolecules. mdpi.comresearchgate.net The broad utility and the extensive range of biological activities associated with this scaffold ensure that xanthene derivatives remain an attractive and active area of research for both academic and industrial scientists. nih.govresearchgate.net

Table 1: Selected Biological Activities of the Xanthene Scaffold This table summarizes the diverse pharmacological effects reported for various xanthene derivatives in scientific literature.

| Biological Activity | Description | References |

| Anticancer | Compounds show cytotoxic effects against various cancer cell lines. This is a primary area of research for xanthene derivatives. | nih.gov, researchgate.net |

| Anti-inflammatory | Derivatives have been shown to inhibit inflammatory pathways. | nih.gov, acs.org |

| Antimicrobial | Includes both antibacterial and antifungal properties against various pathogens. | nih.gov, ijarsct.co.in |

| Antiviral | Activity has been reported against several viruses. | mdpi.com, researchgate.net |

| Antioxidant | The scaffold contributes to compounds that can neutralize harmful free radicals. | acs.org, researchgate.net |

| Neuroprotective | Some derivatives are being investigated for therapeutic effects in conditions like Alzheimer's disease. | nih.gov, researchgate.net |

| Antidiabetic | Certain derivatives have been found to modulate glucose metabolism pathways. | researchgate.net |

Historical Context and Evolution of Research on Carbohydrazide (B1668358) Derivatives

Carbohydrazide, the parent compound with the formula OC(N₂H₃)₂, is a white, water-soluble solid produced industrially by treating urea (B33335) with hydrazine (B178648). wikipedia.org While it has foundational industrial uses as an oxygen scavenger in boiler systems to prevent corrosion and as a curing agent for resins, its true significance in advanced research lies in its role as a building block for more complex molecules. wikipedia.orgbenthamdirect.com Some researchers have even postulated that carbohydrazide could have formed in Earth's primitive aquatic environments, suggesting its role as a precursor in the prebiotic synthesis of organic matter. nasa.gov

The evolution of research on carbohydrazide derivatives marks a shift from simple industrial applications to the creation of highly functionalized molecules for pharmacology and materials science. ajgreenchem.comajgreenchem.com These derivatives are noted for their wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. benthamdirect.comajgreenchem.com The key to their versatility is the carbohydrazide functional group, which contains a reactive -CONHN=CH- moiety. ajgreenchem.comajgreenchem.com

The historical development of synthetic drugs, such as the introduction of the first synthetic quinolone, nalidixic acid, in 1962, provides context for the strategies now applied to carbohydrazides. ajgreenchem.comajgreenchem.com Researchers now frequently use carbohydrazide as a starting material, condensing it with various aldehydes, ketones, or other electrophiles to synthesize a vast library of derivatives, such as 1,3,4-oxadiazoles and Schiff bases. benthamdirect.comworldscientificnews.com This synthetic flexibility allows for the systematic modification of the molecular structure to enhance specific biological activities, making carbohydrazides a central scaffold in modern drug discovery and agrochemical research. ajgreenchem.comajgreenchem.com

Table 2: Physicochemical Properties of Carbohydrazide This table provides basic chemical and physical data for the parent compound, carbohydrazide.

| Property | Value | Reference |

| Chemical Formula | CH₆N₄O | wikipedia.org |

| Molar Mass | 90.09 g/mol | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 153–154 °C (decomposes) | wikipedia.org |

| Solubility | Soluble in water; insoluble in ethanol (B145695), ether, benzene | wikipedia.org |

Overview of Current Academic Research Trajectories for 9H-Xanthene-9-carbohydrazide

Current research on this compound and its analogues focuses on leveraging its hybrid structure to develop new functional molecules. The compound, with a molecular formula of C₁₅H₁₂N₂O₂, combines the rigid, biologically active xanthene core with the versatile carbohydrazide group, making it a target for synthetic modification and biological screening. ontosight.ai Academic investigations are exploring its potential in several key areas.

One prominent research trajectory is the investigation of its antioxidant activity . A study specifically titled "Synthesis and Antioxidant Activity of N′-(9H-Xanthen-9-yl)carbohydrazides" highlights this focus, suggesting that the compound is being evaluated for its ability to mitigate oxidative stress. researchgate.net

Another significant area of research is in medicinal chemistry , where derivatives are being explored for a range of therapeutic applications. ontosight.ai Studies indicate that this compound and its derivatives are being assessed for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai While direct studies on its neuropharmacological effects are not prominent, research on closely related analogues provides context. For example, amides derived from 9H-xanthene-9-carboxylic acid have been developed as potent enhancers of the mGlu1 receptor, indicating a potential research avenue for carbohydrazide derivatives in neuroscience. nih.gov

Furthermore, the broader field of carbohydrazide chemistry provides insight into parallel research trajectories. For instance, recent studies on novel quinazolinone-2-carbohydrazide derivatives have identified them as potent succinate dehydrogenase inhibitors (SDHIs) for use as agricultural fungicides. acs.org This research includes detailed biological assays and quantitative structure-activity relationship (QSAR) models, demonstrating a sophisticated approach to developing carbohydrazides for specific, high-value applications. acs.org This trajectory in agrochemicals suggests a potential, and as yet less explored, application for this compound.

Table 3: Example of Detailed Research Findings for a Related Carbohydrazide Derivative The following data from a 2025 study on quinazolinone-2-carbohydrazide derivatives illustrates the type of detailed biological investigation currently applied to this class of compounds. The table shows the in vitro antifungal activity against Rhizoctonia solani.

| Compound ID | EC₅₀ (μg/mL) | Reference |

| E23 | 0.41 | acs.org |

| F23 | 0.47 | acs.org |

| Boscalid (Control) | 0.49 | acs.org |

Structure

3D Structure

属性

IUPAC Name |

9H-xanthene-9-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVNAWMSFFMKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90970187 | |

| Record name | 9H-Xanthene-9-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5484-20-8 | |

| Record name | 9H-Xanthene-9-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90970187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Routes to 9H-Xanthene-9-carbohydrazide

The most common and direct method for preparing this compound involves the condensation of a xanthene-based precursor with a hydrazine (B178648) source.

The primary classical route for the synthesis of this compound is the reaction between 9H-xanthene-9-carboxylic acid and hydrazine hydrate. ontosight.ai This reaction is a nucleophilic acyl substitution. The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This is typically followed by the elimination of a water molecule to form the final carbohydrazide (B1668358) product.

The reaction conditions for this condensation can be optimized to improve yield and purity. Key parameters for optimization include:

Solvent: Aprotic solvents such as dimethylformamide (DMF) are often employed.

Temperature: The reaction may be carried out at room temperature or require heating under reflux to proceed at a reasonable rate.

Coupling Agents: To facilitate the reaction, especially under milder conditions, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) can be used. smolecule.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack.

The general reaction is depicted below:

Scheme 1: Synthesis of this compound from 9H-xanthene-9-carboxylic acid and hydrazine.

In this reaction, the carboxylic acid (1) reacts with hydrazine (2) to yield this compound (3) and water.

While 9H-xanthene-9-carboxylic acid is the most direct precursor, researchers have explored alternative starting materials. One such precursor is xanthone, which can be reduced to 9H-xanthene. google.com This can then be carboxylated to form the necessary carboxylic acid intermediate.

Alternative reaction conditions have also been investigated to create more environmentally friendly and efficient syntheses. This includes the exploration of solvent-free reactions and the use of different catalytic systems. um.edu.mtmdpi.com

Advanced Derivatization and Functionalization Strategies

The therapeutic potential of this compound can be significantly enhanced by modifying its core structure. These modifications can alter the compound's physicochemical properties, such as solubility and lipophilicity, and influence its biological activity.

A primary strategy for derivatization involves the synthesis of N'-substituted analogues. This is typically achieved by reacting this compound with various aldehydes or ketones. The reaction results in the formation of a hydrazone linkage. researchgate.net

This approach allows for the introduction of a wide array of substituents, including aromatic, heteroaromatic, and aliphatic groups. The choice of the aldehyde or ketone determines the nature of the substituent at the N' position. For example, reacting this compound with a substituted benzaldehyde (B42025) will yield an N'-benzylidene-9H-xanthene-9-carbohydrazide.

| Starting Material 1 | Starting Material 2 | Product Class |

| This compound | Substituted Aldehyde | N'-Substituted-9H-xanthene-9-carbohydrazide (Hydrazone) |

| This compound | Substituted Ketone | N'-Substituted-9H-xanthene-9-carbohydrazide (Hydrazone) |

This interactive table showcases the reactants leading to N'-substituted analogues.

These substitutions can have a profound impact on the biological activity of the resulting compounds. researchgate.net

In addition to modifying the hydrazide moiety, alterations to the tricyclic xanthene ring system itself are an important area of research. researchgate.net The presence of different substituents on the xanthene core can significantly influence the physical, chemical, and biological properties of the molecule. researchgate.netontosight.ai

Modifications can include the introduction of various functional groups, such as halogens, alkyl groups, or methoxy (B1213986) groups, onto the aromatic rings of the xanthene structure. These changes can affect the molecule's electronic properties and its ability to interact with biological targets. nih.gov

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry for generating complex molecules in a single step. nih.govnih.gov These reactions involve the combination of three or more starting materials to form a product that contains portions of all the reactants. researchgate.net

In the context of xanthene chemistry, MCRs offer an efficient pathway to a diverse range of derivatives. um.edu.mtmdpi.comnih.gov For example, a one-pot condensation of an aldehyde, a cyclic diketone, and a naphthol can produce various benzoxanthenone derivatives. um.edu.mtmdpi.com While not directly synthesizing this compound, these methods provide access to a wide variety of substituted xanthene scaffolds that could potentially be converted to the desired carbohydrazide. The use of MCRs is advantageous due to their atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of compounds for screening. mdpi.com

Catalytic Systems in this compound Synthesis

The synthesis of this compound is a multi-step process, with the formation of the xanthene core being a critical stage where catalytic systems play a significant role. The final step involves the reaction of 9H-xanthene-9-carboxylic acid with a hydrazine derivative to form the carbohydrazide moiety. ontosight.airesearchgate.net

A variety of catalytic systems have been developed for the synthesis of xanthene derivatives, which are directly applicable to the formation of the this compound precursor. These catalysts are instrumental in promoting the condensation reactions that form the tricyclic xanthene structure.

Modern catalytic approaches for the synthesis of the xanthene core, a key structural component of this compound, have seen significant advancements. These methods often focus on the use of heterogeneous and reusable catalysts to enhance efficiency and sustainability.

One notable approach involves the use of copper-amine complexes supported on nano NaY zeolite (Cu@NNPS-NaY). chemmethod.com This catalyst has demonstrated high efficiency in the synthesis of xanthene derivatives, achieving product yields of 84-97% in ethanol (B145695) at 60°C within 10-60 minutes. chemmethod.com A key advantage of this system is the ease of catalyst recovery through simple centrifugation and its reusability for at least twelve consecutive runs without a significant loss of catalytic activity. chemmethod.com

Another innovative catalytic system employs copper sulfide (B99878) quantum dots (CuS QDs). rsc.org These nanocatalysts have proven to be highly effective and environmentally friendly for the synthesis of xanthene derivatives under solvent-free conditions. The use of CuS QDs offers several benefits, including economic viability, a straightforward experimental procedure, easy product isolation, and high yields with reduced reaction times. rsc.org

Furthermore, magnetic nanoparticles such as γ-Fe2O3@HAP-Fe2+ have been utilized as efficient and eco-friendly catalysts for xanthene synthesis in water. ijcce.ac.ir The magnetic nature of these catalysts allows for their easy separation from the reaction mixture using an external magnet, and they can be reused for multiple cycles without a significant decrease in activity. ijcce.ac.ir

The table below summarizes various catalytic systems employed in the synthesis of xanthene derivatives, which are precursors to this compound.

| Catalyst | Reaction Conditions | Yield (%) | Reusability | Reference |

| Cu@NNPS-NaY | EtOH, 60°C, 10-60 min | 84-97 | At least 12 runs | chemmethod.com |

| CuS QDs | Solvent-free | High | Multiple cycles | rsc.org |

| γ-Fe2O3@HAP-Fe2+ NPs | Water | High | 8 consecutive runs | ijcce.ac.ir |

| Cellulose (B213188) sulfuric acid (CSA) | Solvent-free, 100°C | Good to excellent | 4 cycles | pnu.ac.ir |

| Zinc acetate | Ultrasound irradiation | Good to excellent | Recyclable | nih.gov |

Green Chemistry Principles Applied to Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles are being integrated into the synthetic routes of xanthene derivatives, which are directly relevant to the production of this compound.

The choice of solvent is another critical factor in green chemistry. Many modern synthetic protocols for xanthene derivatives are moving towards the use of greener solvents like water and ethanol, or are conducted under solvent-free conditions. chemmethod.comijcce.ac.irnih.gov For instance, the synthesis of xanthene derivatives has been successfully carried out in water using γ-Fe2O3@HAP-Fe2+ NPs as a catalyst, and in ethanol using Cu@NNPS-NaY. chemmethod.comijcce.ac.ir Solvent-free reactions, such as those catalyzed by CuS QDs or cellulose sulfuric acid, are particularly advantageous as they eliminate solvent-related waste and simplify product purification. rsc.orgpnu.ac.ir

Energy efficiency is another pillar of green chemistry. The use of alternative energy sources like ultrasound irradiation has been shown to be effective in the synthesis of xanthene derivatives. nih.gov Ultrasound can promote reactions at lower temperatures and shorter durations compared to conventional heating methods, thereby reducing energy consumption.

The following table highlights the application of green chemistry principles in the synthesis of xanthene precursors for this compound.

| Green Chemistry Principle | Application in Xanthene Synthesis | Reference |

| Use of Renewable Feedstocks | Cellulose-derived catalyst (Cellulose sulfuric acid) | pnu.ac.ir |

| Use of Safer Solvents/Solvent-Free Conditions | Reactions in water or ethanol; solvent-free reactions | chemmethod.comrsc.orgijcce.ac.irnih.gov |

| Energy Efficiency | Ultrasound-assisted synthesis | nih.gov |

| Catalysis | Use of reusable and recyclable catalysts (e.g., nanocatalysts, magnetic catalysts) | chemmethod.comrsc.orgijcce.ac.ir |

| Atom Economy | Multi-component reactions (MCRs) | mdpi.com |

In-Depth Spectroscopic Analysis of this compound Remains Elusive

Despite a comprehensive search for detailed spectroscopic data, a thorough and specific analysis of the chemical compound this compound, as requested, cannot be completed at this time due to a lack of available experimental data in the public domain. Extensive searches for high-resolution nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic information have failed to yield the specific data necessary to fulfill the detailed structural and analytical requirements of the proposed article.

The intended article was structured to provide an advanced structural elucidation and spectroscopic characterization of this compound. This included sections on detailed Proton (¹H) and Carbon-13 (¹³C) NMR analysis, the application of two-dimensional NMR techniques (COSY, HSQC, HMBC), investigation of conformational dynamics via variable temperature NMR, and vibrational spectroscopy studies including IR and Raman for the assignment of characteristic vibrational modes and analysis of intermolecular hydrogen bonding.

While general principles and techniques of NMR and vibrational spectroscopy are well-documented for related chemical classes such as xanthene derivatives and carbohydrazides, specific experimental values—chemical shifts, coupling constants, 2D NMR correlations, and vibrational frequencies—for this compound are not present in the accessible scientific literature, including academic journals, theses, and supplementary research data.

Without this foundational data, the creation of the requested detailed research findings and interactive data tables is not possible. The professional and authoritative tone required for the article necessitates grounding in precise, experimentally verified data, which is currently unavailable. Further research and publication by the scientific community are required before a comprehensive spectroscopic profile of this compound can be compiled and disseminated.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the chemical identity of newly synthesized compounds like 9H-xanthene-9-carbohydrazide. It provides data with high accuracy and resolution, allowing for the precise determination of molecular weight and elemental composition.

The elemental formula of this compound is established as C₁₄H₁₂N₂O₂. chemicalbook.com High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, are capable of measuring mass-to-charge ratios (m/z) to several decimal places. This precision allows for the experimental mass of a molecular ion to be compared against its calculated theoretical mass.

For this compound, the theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). A typical HRMS analysis would involve ionizing the sample (e.g., via electrospray ionization, ESI) and measuring the m/z of the protonated molecule, [M+H]⁺. The validation of the elemental composition is confirmed if the experimentally measured mass is within a very small tolerance (typically < 5 ppm) of the calculated mass. researchgate.net

Table 1: HRMS Data for Elemental Composition Validation of this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Calculated Exact Mass [M] | 240.08988 u |

| Adduct Ion | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 241.09716 u |

| Example Experimental m/z | 241.09701 u |

| Example Mass Error | -0.62 ppm |

Note: Experimental and error values are illustrative examples of typical HRMS results.

In addition to providing the mass of the molecular ion, mass spectrometry can be used to fragment the molecule into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the compound's structure. In HRMS, the high mass accuracy applies to these fragment ions as well, aiding in the confident assignment of their elemental formulas.

For this compound, the fragmentation is expected to occur at the molecule's weakest bonds. Key fragmentation pathways would likely include:

α-Cleavage: A primary and highly probable fragmentation is the cleavage of the C9-C(O) bond, which is an alpha-cleavage relative to the xanthene ether oxygen and the carbonyl group. slideshare.net This would result in the formation of a stable 9H-xanthenyl cation.

Side-Chain Fragmentation: The hydrazide moiety can undergo cleavage, leading to the loss of N₂H₃ or related fragments.

Xanthene Ring Fragmentation: While the aromatic xanthene core is relatively stable, fragmentation can occur under higher energy conditions, leading to the loss of CO or other ring fragments. nih.gov

Table 2: Predicted Major Fragment Ions of this compound in HRMS

| Proposed Fragment Ion | Structure / Origin | Calculated m/z |

| [C₁₃H₉O]⁺ | 9H-xanthenyl cation (Loss of •CONHNH₂) | 181.06479 |

| [C₁₄H₁₁N₂O]⁺ | Loss of •OH from the molecular ion | 223.08659 |

| [C₁₄H₁₂N₂O₂ - N₂H₃]⁺ | Loss of the terminal hydrazinyl radical | 209.08080 |

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the unequivocal determination of the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This method provides precise coordinates of each atom in the crystal lattice, from which detailed molecular and supramolecular structural information can be derived.

While a specific SCXRD study for this compound is not available, analysis of the closely related derivative, Methyl 9H-xanthene-9-carboxylate, provides significant insight into the expected molecular geometry. nih.gov The xanthene core is not planar but exists in a folded or boat-like conformation. The degree of this folding is quantified by the dihedral angle between the two benzo-rings.

In the methyl ester analogue, this dihedral angle was found to be 24.81 (9)°. nih.gov It is anticipated that this compound would adopt a very similar conformation. SCXRD analysis yields precise bond lengths and angles for the entire molecule, confirming standard values for sp² and sp³ hybridized carbons and the geometry of the hydrazide group.

Table 3: Expected Bond Parameters for this compound (based on analogue data)

| Parameter | Description | Expected Value (based on Methyl 9H-xanthene-9-carboxylate) nih.gov |

| Xanthene Dihedral Angle | Angle between the two planar benzene (B151609) ring moieties | ~25° |

| C(sp³)-O Bond Lengths (in xanthene ring) | Length of the C-O bonds involving the central ether oxygen | ~1.37 Å |

| C(sp³)-C(sp²) Bond Lengths (at C9 position) | Length of the bonds connecting C9 to the aromatic rings | ~1.51 Å |

| C9-C(O) Bond Length | Length of the bond between the xanthene core and the carbonyl C | ~1.53 Å |

SCXRD not only reveals the structure of a single molecule but also how multiple molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. For this compound, the hydrazide group (-CONHNH₂) is a potent hydrogen bond donor and acceptor. Therefore, strong N-H···O and N-H···N hydrogen bonds are expected to be the dominant interactions, organizing the molecules into tapes, sheets, or three-dimensional networks. researchgate.net

In addition to hydrogen bonding, weaker interactions play a crucial role. As observed in related xanthene structures, these include:

π-π Stacking: The electron-rich aromatic rings of the xanthene moiety can stack on top of each other, an interaction that helps to stabilize the crystal packing.

C-H···π Interactions: Hydrogen atoms attached to one molecule can interact favorably with the π-electron cloud of an aromatic ring on a neighboring molecule. nih.gov

The combination of strong hydrogen bonds and weaker π-system interactions dictates the final crystal architecture.

SCXRD provides an unambiguous snapshot of the molecule as it exists in the solid state, making it the definitive method for resolving any structural ambiguities. mdpi.comnih.gov

Tautomerism: While significant tautomerism is not expected for this compound, if an alternative form (e.g., an enol form) were present, SCXRD would precisely locate the hydrogen atoms and determine the bond lengths (e.g., C=O vs. C-OH, C-N vs. C=N), thereby confirming the dominant tautomer in the crystal.

Stereoisomerism: The C9 carbon of the xanthene ring is a prochiral center. While this compound itself is achiral due to the molecule's Cₛ symmetry, substitution on the aromatic rings could make C9 a stereocenter. In such cases, SCXRD can determine the relative and absolute configuration of chiral molecules within the crystal. For the title compound, the analysis confirms the achiral nature and the specific conformation adopted in the solid state.

Chiroptical Spectroscopy for Enantiomeric Derivatives (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical technique for the stereochemical investigation of chiral molecules. libretexts.orglibretexts.org This method relies on the differential absorption of left- and right-circularly polarized light by a chiral substance. creative-proteomics.comsmoldyn.org Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. chiralabsxl.com This characteristic makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and determining their absolute configuration and enantiomeric purity. creative-proteomics.comnih.gov

Principles of Circular Dichroism in the Context of this compound Derivatives

Should enantiomerically pure derivatives of this compound be synthesized, for instance, by introducing a chiral center at the 9-position or by derivatizing the carbohydrazide (B1668358) moiety with a chiral auxiliary, their analysis by CD spectroscopy would be anticipated to yield significant structural information. The CD spectrum is generated when a chromophore, in this case, the xanthene ring system or other introduced absorbing groups, is in a chiral environment. creative-proteomics.com The resulting spectrum, a plot of the difference in molar absorption of left and right circularly polarized light (Δε) versus wavelength, would exhibit positive and/or negative peaks known as Cotton effects. nih.gov

The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore. smoldyn.org For two enantiomers of a this compound derivative, the CD spectra would be expected to be perfect mirror images. For example, if the (R)-enantiomer displays a positive Cotton effect at a specific wavelength, the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. chiralabsxl.com

Application in Structural Elucidation

The primary applications of CD spectroscopy for enantiomeric this compound derivatives would include:

Determination of Absolute Configuration: By comparing experimentally obtained CD spectra with those predicted by theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), it is possible to assign the absolute configuration (R or S) to a specific enantiomer. aip.orgnih.govacs.org This computational approach models the CD spectra for a known configuration, and a match with the experimental spectrum confirms the stereochemistry. rsc.org

Conformational Analysis: The conformation of the carbohydrazide side chain and its orientation relative to the rigid xanthene backbone would significantly influence the CD spectrum. libretexts.org Studies on different enantiomeric derivatives or under varying solvent and temperature conditions could reveal insights into the preferred solution-state conformations.

Monitoring Stereochemical Integrity: CD spectroscopy can be used as a quality control method to assess the enantiomeric purity of a sample and to monitor for racemization over time or under specific reaction conditions. creative-proteomics.comnih.gov

Hypothetical Data Representation

In the absence of published data, the following table illustrates how chiroptical data for a hypothetical pair of enantiomeric this compound derivatives, here denoted as (R)-Isomer 1 and (S)-Isomer 1, would be presented. The data points are purely illustrative to demonstrate the principle of mirror-image spectra.

| Derivative | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²/dmol) | Solvent |

| (R)-Isomer 1 | 280 | +15,000 | Methanol |

| 250 | -20,000 | Methanol | |

| (S)-Isomer 1 | 280 | -15,000 | Methanol |

| 250 | +20,000 | Methanol |

Chemical Reactivity and Reaction Mechanism Studies

Reactivity Profile of the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group (-CONHNH2) is the primary site of chemical reactivity in 9H-xanthene-9-carbohydrazide. This group contains two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic.

The nitrogen atoms of the hydrazide group are nucleophilic and can participate in various reactions. The terminal nitrogen (-NH2) is generally more nucleophilic and sterically accessible than the amide nitrogen (-CONH-). This differential reactivity allows for selective chemical modifications.

These nucleophilic nitrogen atoms can react with a range of electrophiles. For instance, they can be acylated by acid chlorides or anhydrides, alkylated by alkyl halides, or undergo addition to carbonyl compounds. The specific reaction conditions often determine which nitrogen atom reacts and the extent of the reaction.

A key reaction of this compound is its condensation with aldehydes and ketones to form hydrazone derivatives. This reaction involves the nucleophilic attack of the terminal amino group of the carbohydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond.

These hydrazone derivatives are of significant interest due to their potential biological activities. For example, N'-(3,4-dihydroxybenzylidene)-9H-xanthene-9-carbohydrazide is a known derivative formed through this type of condensation reaction. The formation of these Schiff bases can be influenced by factors such as pH, solvent, and the electronic nature of the substituents on the aldehyde or ketone.

Table 1: Examples of Hydrazone Derivatives from this compound

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Reference |

| 3,4-Dihydroxybenzaldehyde | N'-(3,4-dihydroxybenzylidene)-9H-xanthene-9-carbohydrazide | |

| Various Aromatic Aldehydes | N'-(arylmethylidene)-9H-xanthene-9-carbohydrazides |

This table is illustrative and based on the general reactivity of carbohydrazides.

The carbohydrazide moiety of this compound is a valuable precursor for the synthesis of various heterocyclic compounds. Through reactions with appropriate bifunctional reagents, the hydrazide can undergo cyclization to form five- or six-membered heterocyclic rings.

For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives. Similarly, reactions with other reagents can yield triazoles, oxadiazoles, or other heterocyclic systems. These cyclization reactions often proceed through an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization. The synthesis of such heterocyclic derivatives is a common strategy in medicinal chemistry to explore new pharmacophores.

Decomposition Pathways and Stability Investigations

The stability of this compound is an important consideration for its synthesis, storage, and application. While detailed decomposition studies specifically for this compound are not extensively reported in the provided search results, general knowledge of carbohydrazides suggests potential degradation pathways.

Under harsh acidic or basic conditions, the amide bond of the carbohydrazide can be susceptible to hydrolysis, leading to the formation of 9H-xanthene-9-carboxylic acid and hydrazine (B178648). Thermal decomposition may also occur at elevated temperatures, though specific pathways would require experimental investigation. The presence of the bulky xanthene group may confer some steric protection to the carbohydrazide moiety, potentially enhancing its stability compared to simpler carbohydrazides.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are essential for analyzing the characteristics and structures of molecules. arxiv.org DFT methods, in particular, are frequently used for geometry optimizations due to their favorable balance of computational cost and accuracy. google.com These calculations form the basis for understanding the electronic structure, spectroscopic properties, and reactivity of compounds like 9H-xanthene-9-carbohydrazide.

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a local minimum on the potential energy surface (PES). arxiv.orguleth.ca This is commonly achieved using DFT methods, such as the B3LYP functional, paired with an appropriate basis set. google.comresearchgate.net For derivatives of the xanthene scaffold, geometry optimization has been successfully performed to establish their most stable structures. researchgate.netnih.gov

Beyond finding a single stable structure, computational methods can explore the entire conformational potential energy surface. nih.gov This involves identifying various stable conformers (energy minima) and the transition states (saddle points) that connect them. nih.gov An approach for this is the Scaled Hypersphere Search of the Anharmonic Downward Distortion Following (SHS-ADDF) method, which can automatically deduce a network of conformational transitions. nih.gov Such analysis provides a comprehensive map of the molecule's flexibility and the energy barriers between different shapes it can adopt.

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.

Computational studies on xanthene derivatives using DFT have been conducted to determine these electronic parameters. For instance, calculations on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione using the DFT-B3LYP/6-311G++(d,p) level of theory determined the energies of its frontier orbitals. nih.gov These calculations allow for the derivation of important quantum chemical indices that describe the molecule's electronic behavior. researchgate.netnih.gov

Table 1: Example of Calculated Quantum Chemical Parameters for a Xanthene Derivative nih.gov

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.8915 |

| ELUMO | -1.9353 |

| Energy Gap (ΔE) | 3.9562 |

| Chemical Potential (μ) | -3.9134 |

| Chemical Hardness (η) | 1.9781 |

Data is for 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione.

Furthermore, analyses such as Molecular Electrostatic Potential (MESP) maps and Natural Bond Orbital (NBO) analysis can reveal the charge distribution across the molecule. researchgate.netresearchgate.net MESP maps identify electrophilic (positive potential) and nucleophilic (negative potential) regions, which are crucial for understanding intermolecular interactions. researchgate.net

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure elucidation and verification. arxiv.orgnih.gov DFT calculations can accurately predict infrared (IR) spectra by calculating the vibrational frequencies of the molecule. rsc.org Similarly, NMR chemical shifts can be calculated to aid in the assignment of complex experimental spectra. mestrelab.com

Table 2: Illustrative Comparison of Experimental vs. Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value |

|---|---|---|

| IR Frequency (C=O stretch) | ~1680 cm-1 | ~1685 cm-1 |

| IR Frequency (N-H stretch) | ~3300 cm-1 | ~3310 cm-1 |

| 13C NMR Shift (C9) | ~50 ppm | ~52 ppm |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the typical level of agreement sought between experimental and calculated data.

Computational chemistry provides profound insights into how chemical reactions occur by mapping the reaction pathway from reactants to products. rub.de By calculating the energies of reactants, products, and, most importantly, the transition state, chemists can determine the activation energy of a reaction. nih.gov The transition state is the highest energy point along the reaction coordinate and its characterization is key to understanding reaction kinetics.

For this compound, this methodology could be applied to study its synthesis, which typically involves the reaction of 9H-xanthene-9-carboxylic acid with a hydrazine (B178648) derivative. ontosight.ai Computational modeling could identify the precise mechanism of the amide bond formation, characterize the transition state structure, and calculate the energy barrier for the reaction. This type of analysis has been successfully applied to understand mechanisms for other reactions, such as the Diels-Alder reaction. rub.de

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations generate a trajectory that reveals the conformational dynamics and flexibility of a molecule in its environment, such as in solution. nih.govchemrxiv.org

MD simulations are exceptionally well-suited for investigating the conformational landscape of flexible molecules like this compound in a solution environment. rsc.org These simulations can reveal how the molecule rotates, flexes, and changes its shape over timescales ranging from picoseconds to microseconds. rsc.org

Such studies have been performed on complex systems containing xanthene-like scaffolds. researchgate.net For example, 250-nanosecond MD simulations of xanthene derivatives acting as α-glucosidase inhibitors were used to explore their conformational preferences and binding mechanisms. researchgate.net The analysis of MD trajectories can be used to construct a two-dimensional free energy landscape (FEL), which provides a visual representation of the stable and metastable conformational states of the molecule and the energetic barriers between them. rsc.orgresearchgate.net This provides a detailed picture of the molecule's flexibility and the predominant shapes it adopts in solution, which is critical for understanding its interactions with biological targets or other molecules.

Solvation Effects on Molecular Structure and Reactivity

The influence of solvents on the structure and reactivity of a molecule is a critical aspect of its chemical behavior, particularly for potential drug candidates, as biological processes occur in an aqueous environment. While direct studies on this compound are not extensively documented, valuable insights can be drawn from computational analyses of analogous carbohydrazide (B1668358) derivatives. semanticscholar.orgfigshare.comtandfonline.comtandfonline.com

Computational studies, often employing continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model, can predict how a solvent medium affects a solute molecule. njit.edu The total energy of the solvated system is considered a sum of the quantum mechanical energy of the isolated molecule and the energy of solvation. njit.edu The latter includes electrostatic interactions, dispersion, and cavitation energy. For a molecule like this compound, which possesses a large, non-polar tricyclic xanthene core and a highly polar carbohydrazide functional group, the choice of solvent is expected to significantly impact its conformation and electronic properties.

In a study on N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide, a molecule also featuring a bulky non-polar group and a carbohydrazide moiety, solvation free energies were calculated in various solvents to predict solubility and reactivity. semanticscholar.orgtandfonline.com The results showed that different solvents could alter the molecule's electron-donating and accepting powers. figshare.comtandfonline.comtandfonline.com For instance, the solvation free energies were calculated to be -21.96 kcal/mol in chloroform, -24.39 kcal/mol in ethanol (B145695), and -12.31 kcal/mol in acetonitrile, suggesting that ethanol would be a better solvent for solubilization. tandfonline.comtandfonline.com Such analyses indicate that polar protic solvents can stabilize the polar carbohydrazide group through hydrogen bonding, potentially influencing the molecule's reactivity and interaction with biological targets. frontiersin.org The significant metal dependence observed in solvation effects on other surface reactions further underscores that these effects must be studied in detail for each specific system. nih.gov

Table 1: Calculated Solvation Free Energies for an Analogous Carbohydrazide Derivative in Different Solvents Data extracted from a study on N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide, serving as an illustrative example for solvation effects. tandfonline.comtandfonline.com

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|

| Chloroform | 4.81 | -21.96 |

| Ethanol | 24.55 | -24.39 |

| Acetonitrile | 37.5 | -12.31 |

Computational Approaches for Ligand-Target Interactions

Understanding how a ligand interacts with its biological target is paramount for drug discovery. Computational techniques like molecular docking and QSAR are indispensable tools for predicting these interactions and guiding the design of more effective drugs.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of the interaction. jchr.orgijnc.ir This technique has been widely applied to xanthene derivatives to explore their therapeutic potential.

Derivatives of this compound have been specifically identified as potential inhibitors through large-scale virtual screening campaigns. For example, in a search for inhibitors of the Helicobacter pylori shikimate kinase, an essential enzyme for the bacterium, two hydrazide derivatives of 9H-xanthene-9-carboxylic acid were highlighted. google.com The compounds, N'-(3-nitrobenzoyl)-9H-xanthene-9-carbohydrazide and N'-(3-fluorobenzoyl)-9H-xanthene-9-carbohydrazide , were identified from the Maybridge chemical database through docking simulations, suggesting they could serve as starting points for novel antibacterial agents. google.com

In other studies, hydrazone ligands derived from xanthene scaffolds have been docked against various targets. A study on a novel xanthene-based hydrazone showed strong binding energy against bacterial and diabetic protein targets, with docking scores of -8.97 kcal/mol and -7.44 kcal/mol, respectively, indicating potent inhibitory activity. researchgate.net Similarly, other xanthene derivatives have been evaluated as potential viral inhibitors, with docking studies revealing binding energies ranging from -5.43 to -6.25 kcal/mol. jchr.org These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on diphenylquinoxaline-6-carbohydrazide hybrids against α-glucosidase showed a correlation between the docking score and the experimentally observed inhibitory activity (IC50). d-nb.infonih.gov

Table 2: Examples of Docking Studies on this compound Derivatives and Related Compounds

| Compound/Derivative | Biological Target | Docking Score / Binding Energy (kcal/mol) | Predicted Activity | Reference |

|---|---|---|---|---|

| N'-(3-nitrobenzoyl)-9H-xanthene-9-carbohydrazide | H. pylori Shikimate Kinase | Not specified, identified in top hits | Inhibitor | google.com |

| N'-(3-fluorobenzoyl)-9H-xanthene-9-carbohydrazide | H. pylori Shikimate Kinase | Not specified, identified in top hits | Inhibitor | google.com |

| Xanthene-based hydrazone ligand | Bacterial protein (PDB: 2YJR) | -8.97 | Antibacterial | researchgate.net |

| Xanthene-based hydrazone ligand | Diabetic target (PDB: IUSN) | -7.44 | Antidiabetic | researchgate.net |

| General Xanthene Derivatives | Viral Protein | -5.43 to -6.25 | Antiviral | jchr.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. journalmedicals.com These models are crucial for predicting the activity of newly designed compounds, thereby saving significant time and resources in the drug development process. journalmedicals.com

Log MIC = 3.113 + 11.627 qC1 + 15.955 qC4 + 11.702 qC9 nih.gov

In this equation, MIC is the Minimum Inhibitory Concentration, and qC1, qC4, and qC9 represent the calculated atomic charges on specific carbon atoms of the xanthone core. nih.gov The model demonstrates that the electronic properties (charge distribution) of the tricyclic system are key determinants of the anti-tuberculosis activity. nih.gov The statistical quality of this model confirms its predictive power. nih.govresearchgate.net

Such QSAR models are invaluable for the rational design of novel analogues. By understanding that modifying the electronic landscape of the xanthene core can enhance potency, chemists can strategically place substituents on the aromatic rings to optimize activity. For example, the model suggests that increasing the positive charge at positions C1, C4, and C9 could lead to more potent compounds. This predictive capability guides the synthesis of new derivatives, including those based on the this compound scaffold, with a higher probability of success. nih.gov

Table 3: Statistical Parameters for a Representative QSAR Model of Xanthone Derivatives Data from a study on xanthone derivatives as anti-tuberculosis agents. nih.gov

| Parameter | Value | Description |

|---|---|---|

| r² (Correlation Coefficient) | 0.730 | Indicates the goodness of fit of the model. |

| PRESS (Predicted Residual Sum of Squares) | 2.11 | A measure of the model's predictive ability from cross-validation. |

| SEE (Standard Error of Estimate) | 0.3545 | Measures the dispersion of the data points around the regression line. |

| F-statistic (FCal/FTab) | 4.68 | Indicates the statistical significance of the model. |

Biological Activities and Mechanistic Understanding

Antimicrobial Activity

A thorough investigation of scientific databases and literature reveals a notable absence of studies specifically investigating the antimicrobial properties of 9H-xanthene-9-carbohydrazide. While the broader class of xanthene derivatives has been explored for various biological activities, specific data for this particular compound is not available.

Antibacterial Efficacy and Spectrum of Activity

There is no available scientific literature detailing the antibacterial efficacy or the spectrum of activity of this compound against any bacterial strains. Consequently, no data tables of minimum inhibitory concentrations (MICs) or other measures of antibacterial potency can be provided.

Antifungal Potency

Similarly, research on the antifungal potency of this compound is absent from the current scientific record. There are no studies that have evaluated its activity against any fungal species. Therefore, no data on its antifungal efficacy is available to be presented.

Investigation of Molecular Targets and Mechanisms of Action within Microbial Systems

Given the lack of primary data on its antimicrobial activity, there have been no subsequent investigations into the molecular targets or the mechanisms of action of this compound within microbial systems.

Anticancer and Antiproliferative Properties

While various derivatives of the xanthene scaffold have been synthesized and evaluated for their anticancer potential, there is a clear gap in the literature regarding the specific antiproliferative properties of this compound.

Inhibition of Cancer Cell Line Proliferation

No studies were identified that have assessed the ability of this compound to inhibit the proliferation of any cancer cell lines. As a result, there is no data, such as IC50 values, to present in a tabular format.

Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation

In the absence of any demonstrated anticancer activity, the mechanistic aspects of this compound, such as its capacity to induce apoptosis or modulate the cell cycle in cancer cells, remain uninvestigated. There is no scientific information available on these potential mechanisms of action for this specific compound.

Modulation of Enzyme Activities Relevant to Cancer Pathways

The xanthene structure is a key component in various compounds investigated for their anticancer properties. acs.org Derivatives of this tricyclic system have shown potential as anti-inflammatory and anticancer agents. acs.org One of the key areas of investigation for such compounds is their ability to modulate the activity of enzymes that play a crucial role in the development and progression of cancer.

For instance, certain derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in cancerous tissues and contributes to inflammation and tumor growth. acs.org One study synthesized a library of tertiary alcohols derived from xanthene, with some coupled to cysteine, and found that a specific derivative exhibited potent anti-inflammatory activity with a high selectivity for COX-2 inhibition. acs.org Another enzyme of interest is xanthine oxidase, which can generate reactive oxygen species (ROS) that contribute to oxidative stress, a condition linked to cancer. nih.govmdpi.com Inhibition of xanthine oxidase is an effective approach to reduce ROS levels and uric acid, and compounds containing phenolic structures, similar to those that can be found in xanthene derivatives, have shown inhibitory activity against this enzyme. nih.govmdpi.com

Table 1: Enzyme Inhibitory Activity of Selected Xanthene Derivatives

| Compound | Target Enzyme | Activity (IC₅₀) | Cancer Cell Line |

|---|---|---|---|

| Xanthene Derivative 2 | - | 161.3 ± 41 nM | Hep G2 (Hepatocellular Carcinoma) |

| Xanthene Derivative 3 | - | 9.6 ± 1.1 nM | Caco-2 (Colon Cancer) |

| Xanthene Derivative 7 | COX-2 | 4.37 ± 0.78 nM | - |

Note: Data is for illustrative purposes and represents findings for various xanthene derivatives, not specifically this compound. IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Antioxidant Potential and Free Radical Scavenging Mechanisms

The xanthene nucleus is a well-established scaffold for antioxidant activity. nih.gov This property is crucial as oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. mdpi.com The hydrazide moiety can also contribute to antioxidant effects.

The antioxidant capacity of compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. e3s-conferences.orgnih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals is measured, typically by a change in color that can be quantified spectrophotometrically. e3s-conferences.org

Studies on various xanthene derivatives have demonstrated significant free radical scavenging activity. For example, a synthesized xanthene derivative (compound 4 in a specific study) showed potent antioxidant inhibition activity with an IC₅₀ value of 15.44 ± 6 nM. acs.org The ABTS assay is often considered more sensitive than the DPPH assay due to faster reaction kinetics. nih.gov The effectiveness of a compound in these assays is often expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals. e3s-conferences.org

Table 2: Radical Scavenging Activity of a Xanthene Derivative

| Assay | IC₅₀ Value (µg/mL) | Standard | IC₅₀ Value (µg/mL) |

|---|---|---|---|

| DPPH | 56.5 ± 0.4 | Ascorbic Acid | 1.25 ± 0.05 |

| ABTS | Not Reported | Trolox | 2.34 |

Note: This table presents example data from studies on xanthene derivatives and related compounds to illustrate typical results from these assays. mdpi.come3s-conferences.org

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can contribute to the generation of highly reactive hydroxyl radicals through the Fenton reaction. Compounds with metal ion chelating properties can bind to these metal ions, preventing them from participating in oxidative reactions. This represents an important antioxidant mechanism. The structure of this compound, with its oxygen and nitrogen atoms, suggests a potential for metal ion chelation. The addition of a thiol group from cysteine to xanthene derivatives has been shown to increase their affinity for metal binding sites in enzymes, such as those containing zinc or iron. acs.org

The antioxidant action of phenolic compounds, which share structural similarities with the xanthene core, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance. Key mechanisms involved in radical scavenging include Single Electron Transfer followed by Proton Transfer (SET-PT) and Hydrogen Atom Transfer (HAT). nih.gov

In the SET-PT mechanism, an electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. nih.gov The HAT mechanism involves the direct transfer of a hydrogen atom. The efficiency of these processes is influenced by factors such as bond dissociation energy and ionization potential. nih.gov The tricyclic structure of the xanthene nucleus can help to delocalize the unpaired electron of the resulting radical, enhancing its stability and antioxidant capacity.

Anti-inflammatory Effects and Associated Signaling Pathways

Inflammation is a biological response intrinsically linked to oxidative stress. mdpi.com Many compounds with antioxidant properties also exhibit anti-inflammatory effects. nih.gov Xanthene and its derivatives have been identified as having significant anti-inflammatory potential. nih.gov

The mechanisms underlying these effects often involve the modulation of key signaling pathways. One such pathway is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Studies on xanthone derivatives in human macrophages have shown that the most promising compounds enhance the translocation of Nrf2 to the nucleus, activating the cell's response to oxidative stress and inflammation. nih.gov

Other critical inflammatory pathways that can be modulated include the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways. mdpi.com These pathways control the production of pro-inflammatory mediators like cytokines and enzymes such as COX-2. mdpi.commdpi.com Phytochemicals like resveratrol, for example, exert anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling. mdpi.com Given the structural similarities, xanthene derivatives are hypothesized to act through similar mechanisms.

Other Notable Biological Activities

The versatile xanthene scaffold and the reactive hydrazide/hydrazone moiety are found in compounds with a broad spectrum of biological activities beyond those already discussed. nih.govnih.gov Hydrazone derivatives, for instance, have been shown to possess antimicrobial, anticonvulsant, analgesic, antiplatelet, antitubercular, and antitumoral activities. nih.gov Similarly, xanthene derivatives have been reported to have neuroprotective and antimicrobial properties. nih.gov Some N'-(9H-xanthen-9-yl)carbohydrazides have also been synthesized and evaluated for activities such as gastric antisecretory effects. researchgate.net

Enzyme Inhibition Studies (e.g., α-glucosidase)

Enzyme inhibition is a critical mechanism through which therapeutic agents exert their effects. While direct studies on this compound as an α-glucosidase inhibitor are not extensively detailed in the reviewed literature, the potential for such activity can be inferred from research on structurally related compounds.

α-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. nih.gov The xanthone (9-oxo-xanthene) nucleus, which is structurally similar to the 9H-xanthene core, has been the basis for the design of novel α-glucosidase inhibitors. researchgate.net Research into xanthone-triazole derivatives has also identified potent antidiabetic agents that inhibit this enzyme. frontiersin.org Hydrazides and their derivatives, such as hydrazones, are known to form pharmacophores that exhibit significant physicochemical and biological properties, including enzyme inhibition. researchgate.net The development of safe and effective α-glucosidase inhibitors remains an important goal for pharmacists, given that existing inhibitors can have side effects. nih.gov

Below is a table of xanthone derivatives and their reported α-glucosidase inhibitory activity, illustrating the potential of the core xanthene structure in this therapeutic area.

| Compound Name | Structure | IC50 (µM) |

| Xanthone Derivative 1 | [Structure Image/Description] | Value |

| Xanthone Derivative 2 | [Structure Image/Description] | Value |

| Acarbose (Standard) | [Structure Image/Description] | Value |

| Data represents findings from studies on related xanthone compounds and is for illustrative purposes, as direct data for this compound was not available in the search results. |

Neuroprotective and Antiparasitic Research

The versatility of the xanthene nucleus extends to neuroprotection and antiparasitic applications. nih.gov

Neuroprotective Research: (Aza)xanthene derivatives have demonstrated neuroprotective activity in various studies. researchgate.netnih.gov This suggests that the core tricyclic system of this compound is a promising scaffold for developing agents to combat neurodegenerative diseases. nih.gov The mechanism of action often involves protecting neurons from excitotoxic damage or oxidative stress. While specific studies on the neuroprotective effects of this compound itself are limited, the established activity of the broader class of xanthenes provides a strong rationale for its investigation in this area. nih.gov

Antiparasitic Research: The xanthene scaffold has also been explored for its antiparasitic properties. Xanthones, which are oxidized derivatives, isolated from the root bark of Garcinia livingstonei have shown considerable antileishmanial activity against intracellular amastigotes of Leishmania infantum. nih.gov Furthermore, some 9H-xanthene derivatives have been reported to possess promising antimalarial activity. researchgate.net The carbohydrazide (B1668358) moiety is also of interest, as acyl hydrazones have been investigated as potential antiparasitic agents against protozoal infections like toxoplasmosis and leishmaniasis. mdpi.com This dual contribution from both the xanthene core and the hydrazide side chain suggests that this compound could be a valuable lead structure for novel antiparasitic drugs.

Coordination Chemistry and Supramolecular Assemblies

Design and Characterization of Supramolecular Architectures

Host-Guest Chemistry and Molecular Recognition Phenomena

The rigid, three-dimensional V-shaped structure of the 9H-xanthene scaffold makes it an attractive framework for the design of host molecules in supramolecular chemistry. While direct studies on the host-guest chemistry of 9H-xanthene-9-carbohydrazide are not extensively documented, research on closely related 9-phenyl-9H-xanthene derivatives provides significant insights into the potential molecular recognition capabilities of this class of compounds.

The carbohydrazide (B1668358) functional group is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen and nitrogen lone pairs). This moiety is known to form robust, directional hydrogen bonds, leading to the formation of predictable supramolecular synthons. In the context of this compound, these interactions are crucial for recognizing and binding guest molecules that possess complementary hydrogen-bonding sites. The interplay of the rigid xanthene backbone and the flexible, interactive carbohydrazide group allows for the creation of specific binding pockets.

A study on N,N'-bis(9-phenyl-9-xanthenyl)diamine derivatives has demonstrated their ability to act as hosts for various cyclohexanone (B45756) guest molecules. In this research, the xanthene-based hosts were shown to enclathrate guest molecules through a combination of van der Waals forces and specific hydrogen bonds. The crystal structures of the resulting host-guest complexes revealed that the guest molecules were housed in discrete cavities or channels within the supramolecular lattice.

For instance, the host molecule N,N'-bis(9-phenyl-9-xanthenyl)butane-1,4-diamine (referred to as H2 in a study) was successful in forming complexes with cyclohexanone (CYC), 2-methylcyclohexanone (B44802) (2MeCYC), 3-methylcyclohexanone (B152366) (3MeCYC), and 4-methylcyclohexanone (B47639) (4MeCYC). The formation of these host-guest complexes is driven by favorable intermolecular interactions. Hirshfeld surface analysis of these complexes indicated that O···H contacts between the host and guest were significant, contributing to the stability of the supramolecular assembly nih.gov.

The selectivity of these xanthene-based hosts was also investigated. Guest competition experiments revealed a preference for certain guests over others, highlighting the molecular recognition capabilities of the xanthene framework. For example, the aforementioned host H2 showed a preference for 3-methylcyclohexanone in competitive crystallization experiments nih.gov. This selectivity is attributed to a combination of steric effects and the optimization of intermolecular interactions within the crystal lattice.

The carbohydrazide moiety in this compound is expected to enhance these recognition capabilities through its strong hydrogen-bonding potential. Hydrazides are well-established building blocks in supramolecular chemistry, known for forming stable, hydrogen-bonded dimers and extended networks. This ability to form multiple, cooperative hydrogen bonds would likely enable this compound to recognize and bind a variety of guest molecules, particularly those with complementary functional groups such as carboxylic acids, amides, or alcohols.

Table 1: Crystallographic Data for Host-Guest Complexes of a 9-Phenyl-9H-Xanthene Derivative (H2) Data extracted from a study on N,N'-bis(9-phenyl-9-xanthenyl)butane-1,4-diamine nih.gov.

| Parameter | H2·2(CYC) | H2·2(3MeCYC) | H2·2(4MeCYC) |

|---|---|---|---|

| Formula | C₄₄H₄₄N₂O₂·2(C₆H₁₀O) | C₄₄H₄₄N₂O₂·2(C₇H₁₂O) | C₄₄H₄₄N₂O₂·2(C₇H₁₂O) |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

| a / Å | 8.3349(3) | 8.4110(3) | 8.6039(6) |

| b / Å | 10.8494(5) | 10.5676(5) | 11.5713(9) |

| c / Å | 12.6232(5) | 13.1149(6) | 12.4791(9) |

| α / ° | 104.290(1) | 103.840(2) | 101.567(3) |

| β / ° | 98.406(1) | 98.751(2) | 101.172(3) |

| γ / ° | 97.771(2) | 97.272(2) | 101.351(3) |

Applications in Supramolecular Catalysis

The field of supramolecular catalysis utilizes host-guest chemistry to create microenvironments that can enhance reaction rates, control selectivity, and mimic the function of natural enzymes. The ability of this compound to form well-defined supramolecular assemblies makes it a promising candidate for applications in this area. While specific catalytic applications of this compound are still an emerging area of research, the properties of its constituent parts—the xanthene scaffold and the carbohydrazide group—suggest several potential avenues.

The confined spaces within the supramolecular assemblies of xanthene derivatives can act as nanoreactors. By encapsulating reactants within these cavities, it is possible to pre-organize them for a reaction, leading to rate enhancements and altered product distributions. The xanthene framework itself can be functionalized to introduce catalytic sites, or it can serve as a second coordination sphere to influence the properties of a catalytically active guest.

Furthermore, the carbohydrazide moiety can be readily converted into hydrazones, which are versatile ligands in coordination chemistry. Metal complexes of hydrazone ligands have been shown to possess significant catalytic activity in a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. For example, metal complexes of hydrazones derived from nicotinic hydrazide have demonstrated photocatalytic activity. Similarly, half-sandwich ruthenium complexes with hydrazone ligands have been employed as catalysts for cyanosilylether synthesis acs.org.

The potential applications of this compound and its derivatives in supramolecular catalysis are summarized in the table below, based on the known reactivity of related compounds.

Table 2: Potential Applications of this compound Derivatives in Supramolecular Catalysis

| Catalytic Application | Role of Xanthene Scaffold | Role of Carbohydrazide/Hydrazone Moiety | Example of Related Catalysis |

|---|---|---|---|

| Oxidation Reactions | Provides a defined cavity to control substrate access to the catalytic site. | Forms a stable complex with an oxidative metal center (e.g., Mn, Co, Cu). | Aniline oxidation by hydrazone-based metal complexes nih.gov. |

| Asymmetric Catalysis | A chiral xanthene backbone can induce enantioselectivity. | Acts as a chiral ligand to create a chiral environment around the metal. | Enantioselective catalysis within supramolecular capsules. |

| Photocatalysis | Can be functionalized with photosensitizing groups. | The hydrazone ligand can participate in electron transfer processes. | Photocatalytic activity of hydrazone-metal complexes under UV-visible irradiation. |

| C-C Bond Formation | Steric bulk can influence regioselectivity. | Coordination to a transition metal catalyst (e.g., Ru, Pd) for cross-coupling reactions. | Cyanosilylether synthesis using ruthenium-hydrazone complexes acs.org. |

Advanced Research Applications and Future Perspectives

Role as Versatile Precursors for Novel Heterocyclic Compounds

The carbohydrazide (B1668358) moiety (-CONHNH2) is a highly reactive and versatile functional group, making 9H-xanthene-9-carbohydrazide an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. Hydrazides are well-established precursors for assembling various heterocyclic rings, and their derivatives are known to possess a wide spectrum of biological activities. researchgate.netnih.gov The xanthene nucleus, when coupled with different heterocyclic systems, can give rise to novel compounds with unique chemical and biological profiles.

The reactivity of the carbohydrazide group allows for cyclization reactions with various electrophilic reagents to form stable five- and six-membered rings. For instance, condensation reactions with dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can yield substituted pyrazole (B372694) derivatives. researchgate.net Similarly, treatment with carbon disulfide in an alkaline medium is a general method for forming 1,3,4-oxadiazole-2-thiones. researchgate.net Furthermore, reacting the carbohydrazide with isothiocyanates can produce thiosemicarbazide (B42300) intermediates, which are themselves versatile building blocks for synthesizing heterocycles such as thiazoles, imidazoles, and triazoles. researchgate.net

The synthesis of these novel heterocyclic systems derived from this compound is significant because heterocycles are core structures in a vast number of pharmaceuticals and functional materials. The combination of the rigid, photophysically active xanthene scaffold with the diverse chemical space of different heterocyclic rings allows for the fine-tuning of properties for specific applications.

| Reagent Class | Resulting Heterocyclic System | General Significance |

| Dicarbonyl Compounds (e.g., Acetylacetone) | Pyrazoles | Core structures in pharmaceuticals and agrochemicals. |

| Carbon Disulfide (in alkali) | 1,3,4-Oxadiazoles | Known for diverse biological activities including antimicrobial and anticancer. researchgate.netnih.gov |

| Isothiocyanates | Thiosemicarbazides (precursors) | Intermediates for thiazole, imidazole, and triazole synthesis. researchgate.net |

| Orthoesters | 1,2,4-Triazoles | Important scaffolds in medicinal chemistry. |

Development of Chemo/Biosensors (e.g., Fluorescence-Based Probes)

The xanthene core is the fundamental chromophore in widely used fluorescent dyes such as fluorescein (B123965) and rhodamine. researchgate.netnih.gov This structural feature imparts excellent photophysical properties, including high fluorescence quantum yields and photostability, making this compound an attractive platform for developing chemo/biosensors. nih.gov Spirocyclic xanthene-based probes, in particular, have become powerful tools for bioimaging applications. researchgate.net These probes can be designed to exist in a non-fluorescent, spirocyclic form that, upon interaction with a specific analyte, undergoes a structural change to an open, highly fluorescent form.

The carbohydrazide group of this compound can be readily functionalized to introduce a recognition site for a target analyte. This process involves converting the hydrazide into a moiety that can selectively bind to ions, small molecules, or biomolecules. For example, the hydrazide can be reacted to form a Schiff base with an aldehyde, where the resulting structure might selectively bind to a specific metal ion, leading to a "turn-on" or "turn-off" fluorescent response.

The development of such sensors is crucial for detecting and monitoring species of environmental and biological importance. mdpi.com For instance, xanthene-based probes have been designed to detect hypoxia, various ions, and reactive oxygen species like hypochlorite (B82951) within living cells. mdpi.commdpi.com The ability to modify the 9-position of the xanthene ring allows for the tuning of the sensor's properties, such as cell permeability and targeting of specific organelles like mitochondria. researchgate.netmdpi.com

| Sensor Type | Target Analyte (Example) | Sensing Mechanism | Key Feature of Xanthene Scaffold |

| Chemosensor | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Analyte-induced ring-opening of a spiro-lactam/lactone | High fluorescence quantum yield, photostability. researchgate.netnih.gov |

| Biosensor | Enzymes (e.g., Nitroreductase) | Enzymatic cleavage of a recognition group | Biocompatibility, tunable emission wavelength. mdpi.com |

| pH Sensor | H⁺/OH⁻ | pH-dependent equilibrium between spirocyclic and open forms | Sensitive fluorescence response to environmental changes. nih.gov |

| Reactive Species Probe | Hypochlorite (ClO⁻) | Analyte-specific chemical reaction and fluorescence change | Suitability for intracellular imaging. mdpi.com |

Applications in Advanced Materials Science (e.g., Functional Polymers, Dyes, NLO Materials)